molecular formula C36H33N3O6 B15212111 3,3',3''-((4R,4'R,4''R)-4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol

3,3',3''-((4R,4'R,4''R)-4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol

Cat. No.: B15212111
M. Wt: 603.7 g/mol
InChI Key: MFHOGVGSJFSDNU-DTXPUJKBSA-N
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Description

“3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” is a complex organic compound featuring a central trimethylbenzene core with three dihydrooxazole groups and three phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Trimethylbenzene Core: Starting with a trimethylbenzene derivative, functional groups are introduced at specific positions.

    Attachment of Dihydrooxazole Groups: The dihydrooxazole groups are synthesized through cyclization reactions involving amino alcohols and carboxylic acids.

    Coupling with Phenol Groups: The final step involves coupling the dihydrooxazole groups with phenol groups using suitable coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol groups can undergo oxidation to form quinones.

    Reduction: The dihydrooxazole groups can be reduced to amino alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Materials Science: Used in the synthesis of polymers and advanced materials.

Biology and Medicine

    Drug Development: Potential use as a scaffold for drug design.

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry

    Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives.

    Electronics: Used in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of “3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” depends on its application. For instance:

    Catalysis: Acts as a ligand, coordinating to metal centers and facilitating catalytic cycles.

    Drug Development: Interacts with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(Benzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol
  • 3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrothiazole-4,2-diyl))triphenol

Uniqueness

The presence of the trimethylbenzene core and the specific arrangement of dihydrooxazole and phenol groups make “3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” unique. This structure imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C36H33N3O6

Molecular Weight

603.7 g/mol

IUPAC Name

3-[(4R)-4-[3,5-bis[(4R)-2-(3-hydroxyphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-2,4,6-trimethylphenyl]-4,5-dihydro-1,3-oxazol-2-yl]phenol

InChI

InChI=1S/C36H33N3O6/c1-19-31(28-16-43-34(37-28)22-7-4-10-25(40)13-22)20(2)33(30-18-45-36(39-30)24-9-6-12-27(42)15-24)21(3)32(19)29-17-44-35(38-29)23-8-5-11-26(41)14-23/h4-15,28-30,40-42H,16-18H2,1-3H3/t28-,29-,30-/m0/s1

InChI Key

MFHOGVGSJFSDNU-DTXPUJKBSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1[C@@H]2COC(=N2)C3=CC(=CC=C3)O)C)[C@@H]4COC(=N4)C5=CC(=CC=C5)O)C)[C@@H]6COC(=N6)C7=CC(=CC=C7)O

Canonical SMILES

CC1=C(C(=C(C(=C1C2COC(=N2)C3=CC(=CC=C3)O)C)C4COC(=N4)C5=CC(=CC=C5)O)C)C6COC(=N6)C7=CC(=CC=C7)O

Origin of Product

United States

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